molecular formula C26H30ClNO3 B13426637 N-Demethyl-3-methoxy-4-hydroxytamoxifen Hydrochloride (E,Z mixture)

N-Demethyl-3-methoxy-4-hydroxytamoxifen Hydrochloride (E,Z mixture)

Cat. No.: B13426637
M. Wt: 440.0 g/mol
InChI Key: WZCYQXAQEQRARN-VQSOISJUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Demethyl-3-methoxy-4-hydroxytamoxifen Hydrochloride involves several steps, starting from tamoxifen or its derivatives. The key steps typically include:

Industrial Production Methods

Industrial production of N-Demethyl-3-methoxy-4-hydroxytamoxifen Hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-Demethyl-3-methoxy-4-hydroxytamoxifen Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of N-Demethyl-3-methoxy-4-hydroxytamoxifen Hydrochloride involves its interaction with estrogen receptors. The compound binds to estrogen receptors, modulating their activity and influencing the transcription of estrogen-responsive genes. This modulation can inhibit the proliferation of estrogen-dependent cancer cells, making it a potential therapeutic agent in breast cancer treatment .

Comparison with Similar Compounds

N-Demethyl-3-methoxy-4-hydroxytamoxifen Hydrochloride can be compared with other tamoxifen derivatives:

The uniqueness of N-Demethyl-3-methoxy-4-hydroxytamoxifen Hydrochloride lies in its specific modifications, which can influence its binding affinity to estrogen receptors and its overall biological activity .

Properties

Molecular Formula

C26H30ClNO3

Molecular Weight

440.0 g/mol

IUPAC Name

2-methoxy-4-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;hydrochloride

InChI

InChI=1S/C26H29NO3.ClH/c1-4-23(19-8-6-5-7-9-19)26(21-12-15-24(28)25(18-21)29-3)20-10-13-22(14-11-20)30-17-16-27-2;/h5-15,18,27-28H,4,16-17H2,1-3H3;1H/b26-23+;

InChI Key

WZCYQXAQEQRARN-VQSOISJUSA-N

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)OCCNC)\C2=CC(=C(C=C2)O)OC)/C3=CC=CC=C3.Cl

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)OCCNC)C2=CC(=C(C=C2)O)OC)C3=CC=CC=C3.Cl

Origin of Product

United States

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